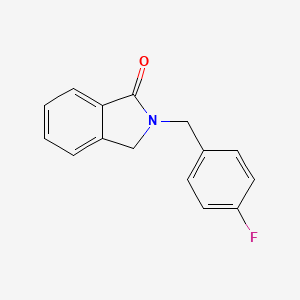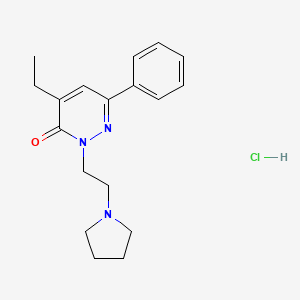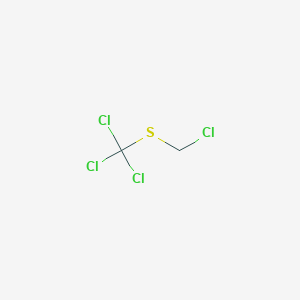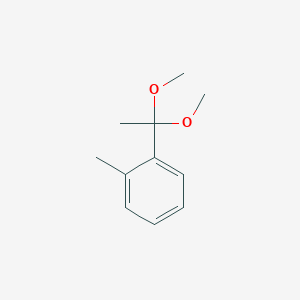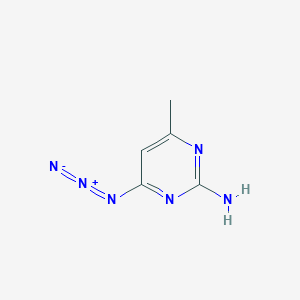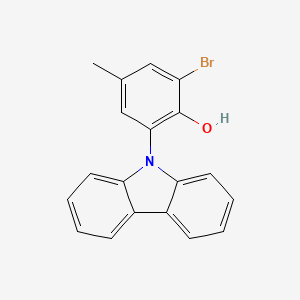
2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol is an organic compound with the molecular formula C19H14BrNO It is a derivative of phenol, featuring a bromine atom at the 2-position, a carbazole moiety at the 6-position, and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol typically involves the bromination of 4-methylphenol followed by the introduction of the carbazole moiety. One common method includes:
Bromination: 4-methylphenol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
Carbazole Introduction: The brominated product is then reacted with carbazole under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The carbazole moiety is known for its ability to intercalate with DNA, which can lead to potential anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylphenol: Lacks the carbazole moiety, making it less complex and potentially less active in certain applications.
6-(9H-carbazol-9-YL)-4-methylphenol: Lacks the bromine atom, which may affect its reactivity and applications.
2-Bromo-6-(9H-carbazol-9-YL)phenol: Similar structure but without the methyl group, which can influence its physical and chemical properties.
Uniqueness
2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol is unique due to the combination of the bromine atom, carbazole moiety, and methyl group
Propriétés
Numéro CAS |
620987-79-3 |
|---|---|
Formule moléculaire |
C19H14BrNO |
Poids moléculaire |
352.2 g/mol |
Nom IUPAC |
2-bromo-6-carbazol-9-yl-4-methylphenol |
InChI |
InChI=1S/C19H14BrNO/c1-12-10-15(20)19(22)18(11-12)21-16-8-4-2-6-13(16)14-7-3-5-9-17(14)21/h2-11,22H,1H3 |
Clé InChI |
CUUMWQVIPZPABD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)O)N2C3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


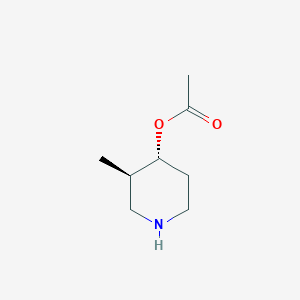
![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
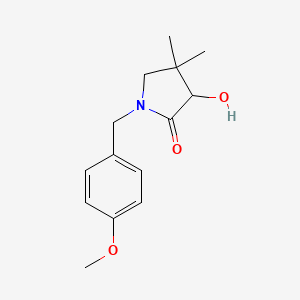
![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
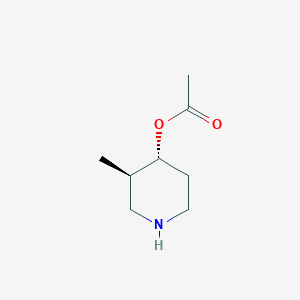

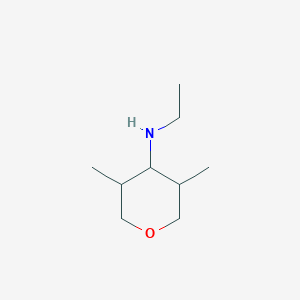
![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
